3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, also known as IPPB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of genes involved in various biological processes such as inflammation, cell cycle regulation, and apoptosis. Additionally, this compound has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is its potential as a novel drug for the treatment of various diseases. Additionally, this compound has been shown to have low toxicity levels, making it a safe compound for laboratory experiments. However, the limitations of this compound include its high cost and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, studies are needed to determine the optimal dosage and administration methods of this compound for therapeutic purposes.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 2-(1-piperidinylcarbonyl)phenylboronic acid with 3-isopropoxybenzoyl chloride in the presence of a palladium catalyst. The resulting compound is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been found to have potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Additionally, this compound has been used in the development of novel drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's.
Eigenschaften
Molekularformel |
C22H26N2O3 |
---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
N-[2-(piperidine-1-carbonyl)phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H26N2O3/c1-16(2)27-18-10-8-9-17(15-18)21(25)23-20-12-5-4-11-19(20)22(26)24-13-6-3-7-14-24/h4-5,8-12,15-16H,3,6-7,13-14H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
JVMZMYDQIYMZAA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.